5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide
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Description
The compound is an organic molecule with several functional groups, including a pyrrolidine ring (a five-membered ring with one nitrogen atom), a trifluoromethyl group (-CF3), and a thienylmethyl group (a sulfur-containing aromatic ring attached to a methyl group). These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The pyrrolidine ring, trifluoromethyl group, and thienylmethyl group each contribute to the overall structure. The presence of these groups likely impacts the compound’s shape, polarity, and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity and solubility . The pyrrolidine ring could influence the compound’s shape and rigidity.Scientific Research Applications
Synthesis and Biological Evaluation
A variety of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, which share structural similarities with the specified compound, were synthesized as potential antibacterial agents. These compounds were evaluated against both gram-positive and gram-negative bacteria, with some derivatives showing moderate to good antimicrobial activity (Devi et al., 2018).
Antimicrobial Activity of Heterocyclic Derivatives
Research involving the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrated antimicrobial activities. These studies contribute to the understanding of the structural requirements for antimicrobial efficacy in compounds related to the one (Gad-Elkareem et al., 2011).
Development of Tetrahydrobenzothieno Derivatives
Efforts to synthesize new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlight the continuous exploration of heterocyclic compounds for potential biological applications. These methodologies offer rapid synthesis routes for compounds structurally related to 5-oxo-1-(2-thienylmethyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide (Abdalha et al., 2011).
Investigation into Thieno[2,3-d:4,5-d′]dipyrimidines
Studies on the conversion of 5-aminothieno[2,3-d]pyrimidines into thieno[2,3-d:4,5-d′]dipyrimidines through various reagents offer insights into the versatility of heterocyclic chemistry and its potential in generating novel compounds with varied biological activities (Clark & Hitiris, 1984).
Asymmetric Acylation and Stereoselective Reduction
The utilization of trans-2,5-bis(methoxymethoxymethyl)pyrrolidine as a chiral auxiliary in the asymmetric acylation of carboxamide enolates, followed by stereoselective reduction, highlights the application of such compounds in asymmetric synthesis and the development of stereochemically complex molecules (Ito et al., 1984).
Properties
IUPAC Name |
5-oxo-1-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-3-1-4-12(9-11)21-16(24)14-6-7-15(23)22(14)10-13-5-2-8-25-13/h1-5,8-9,14H,6-7,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQFJKWKJJDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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